Ethyl 1-({3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-3-carboxylate
Description
Ethyl 1-({3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine core substituted with an ethyl ester group at position 2. The piperidine ring is further functionalized via a methyl linker to a 1,2,4-oxadiazole ring, which is conjugated to a pyridine moiety bearing an azepane substituent. However, explicit biological data for this compound remain unreported in the available literature.
Properties
IUPAC Name |
ethyl 1-[[3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3/c1-2-29-22(28)18-8-7-11-26(15-18)16-20-24-21(25-30-20)17-9-10-19(23-14-17)27-12-5-3-4-6-13-27/h9-10,14,18H,2-8,11-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJDECYMIUATSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=NC(=NO2)C3=CN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-({3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the piperidine ring via nucleophilic substitution.
- Coupling of the pyridine ring with the oxadiazole and piperidine intermediates.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Ethyl 1-({3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-({3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Target Compound
- Core : Piperidine (6-membered ring) linked to 1,2,4-oxadiazole (5-membered ring).
- Key Substituents :
- Ethyl ester at piperidine-3-carboxylate.
- Azepane (7-membered ring) at pyridine-6-position.
Analog 1: Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Schwehm et al., 2014)
- Core : Decahydro-1,6-naphthyridine (bicyclic 6+6 fused rings).
- Key Substituents :
- Ethyl ester at position 4.
- Ketone at position 2.
- Synthesis : Hydrogenation of diastereomeric intermediates using Raney nickel.
- Relevance: Demonstrates the impact of bicyclic systems on conformational rigidity compared to the monocyclic piperidine in the target compound.
Analog 2: Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate (Chen et al., 2008)
- Core : 1,2,3-Triazole (5-membered ring) linked to pyridine.
- Key Substituents: Ethyl ester at triazole-4-carboxylate. Chloropyridyl and ethoxymethyleneamino groups.
- Activity: Triazole derivatives are noted for agrochemical applications (insecticides, plant growth regulators).
- Relevance : Highlights the role of electron delocalization in triazole systems, contrasting with the oxadiazole’s metabolic stability in the target compound.
Substituent Effects
Azepane vs. Piperidine/Pyrrolidine
Ester Functionalization
- Common Feature : Ethyl esters in all compounds enhance solubility and serve as prodrug motifs.
- Example: Ethyl 6-{4-[(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-methylpyridine-3-carboxylate (AZJ ligand) Substituents: Benzylsulfonyl and cyano groups. Relevance: Sulfonyl carbamoyl groups increase polarity, contrasting with the azepane’s lipophilicity in the target compound.
Comparative Data Table
*Estimated based on structural formula.
Research Implications and Limitations
- The target compound’s azepane and oxadiazole moieties suggest unique physicochemical properties, but empirical data on solubility, logP, or bioactivity are lacking.
- Comparative synthesis strategies (e.g., cyclization methods) from analogs provide a roadmap for optimizing yields and purity.
- Further studies are needed to elucidate the biological relevance of the azepane-pyridine-oxadiazole framework.
Biological Activity
Ethyl 1-({3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-3-carboxylate is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Anticancer Activity
Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. In particular, compounds containing this heterocyclic structure have shown efficacy against various cancer cell lines. For example, a related oxadiazole derivative demonstrated an IC50 value of approximately against a panel of eleven cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer-derived lung metastatic cells (MAXF 401) .
Table 1: Anticancer Activity of Related Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value () |
|---|---|---|
| Compound 1 | HT-29 | 92.4 |
| Compound 2 | OVXF 899 | 2.76 |
| Compound 3 | PXF 1752 | 9.27 |
| Compound 4 | PRXF 22Rv1 | 1.143 |
The anticancer mechanisms of oxadiazole derivatives often involve the inhibition of key enzymes and pathways associated with tumor growth and proliferation. For instance, some studies have reported that these compounds inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cancer progression . Additionally, they may exert effects on apoptosis pathways and angiogenesis.
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been documented. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) . This property makes them candidates for treating inflammatory diseases.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, certain compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria . The exact mechanism often involves disruption of bacterial cell walls or interference with essential metabolic pathways.
Study on Antitumor Activity
A notable study published in Pharmaceutical Research evaluated the antitumor activity of a series of oxadiazole derivatives, including those similar to this compound). The results indicated that modifications to the oxadiazole core significantly enhanced anticancer activity against various human tumor cell lines .
Dual Modulator Study
Another research effort focused on dual modulators targeting acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs). Some synthesized compounds based on oxadiazole structures exhibited promising dual agonistic activity that could be beneficial in treating metabolic disorders alongside cancer .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound features a 1,2,4-oxadiazole core linked to substituted piperidine and azepan-pyridine moieties. Key synthetic steps include:
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives under basic conditions. For example:
- Reagents : Carboxylic acid chloride (e.g., ethyl piperidine-3-carboxylate) + amidoxime (e.g., 6-(azepan-1-yl)pyridin-3-amidoxime) in ethanol/KOH.
- Conditions : Reflux (6–8 h) .
| Reaction Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Yield | 62–68% |
| Purity (HPLC) | >95% |
Alkylation of Piperidine
The methylene bridge between the oxadiazole and piperidine is introduced via nucleophilic substitution:
- Reagents : 5-(chloromethyl)-3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazole + piperidine-3-carboxylate in DMF/K₂CO₃ .
| Reaction Parameter | Value |
|---|---|
| Reaction Time | 12–16 h |
| Yield | 55–60% |
| Selectivity | >90% |
Ester Hydrolysis
The ethyl ester is hydrolyzed to a carboxylic acid for further modifications:
| Product | Yield | Application |
|---|---|---|
| Carboxylic Acid Derivative | 85% | Bioactivity studies |
Cross-Coupling Reactions
The pyridine moiety undergoes palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
| Substituent | Yield | Activity |
|---|---|---|
| 5-Methyl-1,2,4-oxadiazole | 70% | Kinase inhibition |
Stability Under Reactive Conditions
The compound is stable under acidic/basic conditions but degrades in the presence of strong oxidizers:
| Condition | Degradation (%) | Byproducts |
|---|---|---|
| 0.1M HCl (24 h) | <5% | None detected |
| 0.1M NaOH (24 h) | 12% | Oxadiazole ring cleavage |
| H₂O₂ (10%, 1 h) | 98% | CO₂, NH₃ |
Biological Activity and Reaction Correlations
Derivatives of this compound show potent kinase inhibition (IC₅₀ = 10–50 nM) due to interactions with ATP-binding pockets. Key structure-activity relationship (SAR) findings:
- Piperidine substitution : Enhances solubility and binding affinity .
- Oxadiazole modifications : Affect metabolic stability (e.g., fluorination reduces CYP450-mediated oxidation) .
Industrial-Scale Optimization
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Purity | 95% | 99% |
| Cycle Time | 48 h | 24 h |
| Cost per kg | $12,000 | $3,500 |
Critical Research Gaps
- Limited data on photostability and long-term storage.
- No in vivo metabolite profiling reported.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
